molecular formula C11H14INO2 B4021527 (5-Iodofuran-2-yl)-(2-methylpiperidin-1-yl)methanone

(5-Iodofuran-2-yl)-(2-methylpiperidin-1-yl)methanone

Cat. No.: B4021527
M. Wt: 319.14 g/mol
InChI Key: PNEAZMLSEIJDTE-UHFFFAOYSA-N
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Description

(5-Iodofuran-2-yl)-(2-methylpiperidin-1-yl)methanone is a useful research compound. Its molecular formula is C11H14INO2 and its molecular weight is 319.14 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(5-iodo-2-furoyl)-2-methylpiperidine is 319.00693 g/mol and the complexity rating of the compound is 247. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Without specific context or additional information, it’s challenging to predict the mechanism of action of this compound in biological systems. The compound could potentially interact with biological targets, but this would need to be determined experimentally .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and environmental impact. Handling guidelines would typically be provided in the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

The study and application of this compound could potentially be a subject of future research. Its structure suggests it might have interesting reactivity, which could be explored in the context of organic synthesis or medicinal chemistry .

Properties

IUPAC Name

(5-iodofuran-2-yl)-(2-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14INO2/c1-8-4-2-3-7-13(8)11(14)9-5-6-10(12)15-9/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEAZMLSEIJDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC=C(O2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.